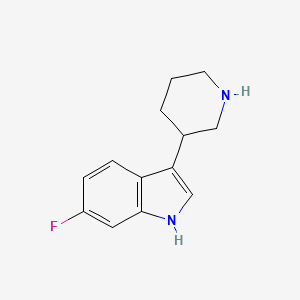

6-Fluoro-3-(piperidin-3-yl)-1H-indole

Description

Contextual Significance of Indole-Piperidine Scaffolds in Drug Discovery

The fusion of indole (B1671886) and piperidine (B6355638) rings creates a hybrid scaffold that is a cornerstone in modern drug discovery. This structural motif is recognized as a "privileged structure" because of its ability to bind to a wide array of biological targets with high affinity, leading to diverse pharmacological activities. researchgate.net

Indole Moiety: The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a key component in numerous natural products and pharmaceuticals. rsc.org It is present in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). hilarispublisher.com Its aromatic and electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility makes it a valuable pharmacophore for designing ligands for a multitude of receptors and enzymes. mdpi.com

Piperidine Moiety: The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent N-heterocycles in approved drugs. Its conformational flexibility and the basicity of its nitrogen atom are crucial for its function. The piperidine nitrogen can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling ionic interactions with target proteins. This feature is often critical for receptor recognition and can improve the pharmacokinetic properties of a drug candidate, such as solubility.

The combination of these two scaffolds in a single molecule, as seen in the indole-piperidine core, has led to the development of agents targeting a wide range of therapeutic areas, particularly in the central nervous system (CNS). This includes potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where these scaffolds are used to design multi-target-directed ligands (MTDLs) that can interact with targets like cholinesterases and monoamine oxidase B (MAO-B). mdpi.comnih.gov

Strategic Implications of Fluorine Substitution in Bioactive Indoles

The introduction of a fluorine atom into a bioactive molecule is a widely used and powerful strategy in medicinal chemistry to optimize its drug-like properties. Given fluorine's unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine bond—its placement on the indole scaffold is a deliberate design choice with significant implications. researchgate.net

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position on the indole ring, such as position 6, can block oxidative metabolism at that site, thereby increasing the compound's half-life and bioavailability. researchgate.net

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the entire indole ring system. This can influence the acidity (pKa) of the indole N-H proton and the basicity of the nearby piperidine nitrogen. Modulating these properties is crucial as it can affect a molecule's solubility, membrane permeability, and binding affinity to its biological target. For instance, strategic fluorination can reduce the basicity of nearby amines, which may improve oral absorption and bioavailability. acs.orgnih.gov

Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to new, favorable interactions with the target protein. Fluorine can participate in hydrogen bonding and dipole-dipole interactions. These additional binding interactions can significantly enhance the potency and selectivity of a drug candidate. The introduction of fluorine has been shown to improve the antiviral potency of indole derivatives against HIV-1 by several folds. researchgate.net

The strategic placement of fluorine can thus fine-tune the pharmacokinetic and pharmacodynamic profile of an indole-based drug candidate.

| Property | Implication of Fluorine Substitution |

| Metabolic Stability | Blocks metabolic oxidation, increasing drug half-life. |

| Binding Affinity | Can enhance potency through new electrostatic or hydrogen bonding interactions. |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and protein binding. |

| Acidity/Basicity (pKa) | Reduces the basicity of nearby amines, potentially improving oral absorption. |

Overview of Advanced Research Domains for the 6-Fluoro-3-(piperidin-3-yl)-1H-Indole Chemotype

While direct and extensive research specifically on the this compound isomer is not widely published, the therapeutic potential of this chemotype can be inferred from studies on closely related analogs. The combination of the indole-piperidine scaffold and fluorine substitution points toward several promising areas of investigation.

Neurodegenerative Diseases: Derivatives of 3-(piperidin-3-yl)-1H-indole are actively being explored as potential treatments for neurodegenerative disorders such as Alzheimer's disease. nih.gov The core scaffold is suitable for designing inhibitors of enzymes like cholinesterases (AChE and BuChE), which are key targets in Alzheimer's therapy. nih.gov The 6-fluoro substitution could enhance brain penetration and metabolic stability, properties that are critical for CNS-acting drugs. Research on the regioisomeric compound, 5-fluoro-3-(piperidin-3-yl)-1H-indole, for which synthetic routes have been established, underscores the interest in fluorinated versions of this scaffold for potential neurological applications. nih.gov

Oncology: The indole nucleus is a key structural feature in many anticancer agents, including tubulin polymerization inhibitors like vinca (B1221190) alkaloids. mdpi.comwikipedia.org Fluorinated indole derivatives have shown potent antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net The this compound scaffold could serve as a template for developing novel kinase inhibitors or cytotoxic agents, with the fluorine atom potentially enhancing target affinity and improving the pharmacokinetic profile. rsc.org

Serotonin Receptor Modulation: Given the structural similarity of the indole core to serotonin, many indole-piperidine derivatives interact with serotonin (5-HT) receptors. Fluorination of 3-(piperidinylalkyl)indoles has been investigated to develop selective ligands for specific 5-HT receptor subtypes, such as 5-HT1D, for potential use in treating migraine and other CNS conditions. acs.orgnih.gov The this compound chemotype is therefore a strong candidate for exploration as a modulator of various serotonin receptors, which could have applications in treating depression, anxiety, and other psychiatric disorders.

The synthesis and evaluation of this specific chemotype and its derivatives are logical next steps to fully elucidate its therapeutic potential in these and other disease areas.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-piperidin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-3-4-11-12(8-16-13(11)6-10)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAUOTLPMYTLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 3 Piperidin 3 Yl 1h Indole

Rational Design of Synthetic Routes for the 3-(Piperidin-3-yl)-1H-Indole Core

The synthesis of the foundational 3-(piperidin-3-yl)-1H-indole structure is the critical first stage. The methodologies employed must efficiently create the bond between the C-3 position of the indole (B1671886) and the C-3 position of the piperidine (B6355638) ring.

Approaches to Racemic 3-(Piperidin-3-yl)-1H-Indole Precursors

The construction of the racemic 3-(piperidin-3-yl)-1H-indole core is often achieved through multi-step sequences. One of the most established and versatile methods for indole ring formation is the Fischer indole synthesis. mdpi.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. wikipedia.org

To synthesize the 3-(piperidin-3-yl)-1H-indole scaffold, a suitable phenylhydrazine (B124118) is reacted with an N-protected 3-piperidone. The subsequent cyclization, driven by heat and acid catalysts like polyphosphoric acid (PPA) or zinc chloride, forms the indole ring. The protecting group on the piperidine nitrogen, typically a benzoyl or tert-butoxycarbonyl (Boc) group, is then removed under appropriate conditions to yield the racemic core structure.

An alternative approach involves the direct coupling of a pre-formed indole nucleus with a piperidine derivative. For instance, a Grignard reagent prepared from an N-protected 3-halopiperidine can be added to an indole-3-carboxaldehyde, followed by reduction of the resulting alcohol and deprotection to furnish the target racemic compound.

Enantioselective Synthesis and Chiral Resolution Techniques for 3-(Piperidin-3-yl)-1H-Indole Derivatives

Control over the stereochemistry at the C-3 position of the piperidine ring is crucial, as the biological activity of enantiomers can differ significantly. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

A highly effective method for obtaining enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives is through diastereomeric resolution. nih.gov This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization or chromatography.

One documented approach involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole derivatives with a chiral auxiliary. nih.gov For example, reacting the racemic base with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide or (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester generates a mixture of diastereomers. nih.gov These diastereomers, possessing different physical properties, can be separated using techniques like column chromatography or semi-preparative HPLC. nih.gov Once separated, the chiral auxiliary is cleaved, typically through hydrogenolysis using a palladium on carbon (Pd/C) catalyst, to release the pure (R)- and (S)-enantiomers of the 3-(piperidin-3-yl)-1H-indole derivative. nih.gov

This methodology has been successfully applied to resolve various substituted indole precursors, providing access to both enantiomers in high purity. nih.gov

| Substrate | Chiral Auxiliary | Separation Method | Product | Ref |

| Racemic 3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Column Chromatography | (R)- and (S)-3-(piperidin-3-yl)-1H-indole | nih.gov |

| Racemic 5-fluoro-3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Column Chromatography | (R)- and (S)-5-fluoro-3-(piperidin-3-yl)-1H-indole | nih.gov |

| Racemic 5-methoxy-3-(piperidin-3-yl)-1H-indole | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Column Chromatography | (R)- and (S)-5-methoxy-3-(piperidin-3-yl)-1H-indole | nih.gov |

Regioselective Fluorination Strategies at the Indole C-6 Position

Introducing a fluorine atom specifically at the C-6 position of the indole ring presents a significant synthetic challenge due to the intrinsic reactivity of the indole nucleus. The electron-rich pyrrole (B145914) ring is more susceptible to electrophilic attack, with the C-3 position being the most reactive site. When C-3 is substituted, as in the 3-(piperidin-3-yl)-1H-indole core, electrophilic substitution can occur on the benzene (B151609) ring, but controlling the regioselectivity to favor the C-6 position over C-4, C-5, and C-7 requires specific strategies.

A common and practical approach is to utilize a starting material that already contains the fluorine atom at the desired position. Commercially available 6-fluoroindole (B127801) can serve as a precursor. ossila.comsigmaaldrich.com The piperidin-3-yl moiety can then be introduced at the C-3 position using methods such as the Friedel-Crafts acylation with an N-protected piperidine-3-carbonyl chloride, followed by reduction of the resulting ketone.

Alternatively, if starting with a non-fluorinated indole, a classical method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.orgbyjus.com This would involve a synthetic sequence starting with a 6-aminoindole (B160974) derivative. The amino group is first converted to a diazonium salt, which is then complexed with a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anion. wikipedia.orgscientificupdate.com Thermal or photochemical decomposition of this stable salt then yields the 6-fluoroindole derivative. organic-chemistry.orgscientificupdate.comresearchgate.net

Advanced Electrophilic and Directed C-H Fluorination Methods

Modern synthetic chemistry has focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach. For fluorination, electrophilic reagents containing a weak N-F bond are commonly used. Reagents such as Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents. However, achieving C-6 selectivity on an indole ring with these reagents is difficult without a directing group.

Directed C-H functionalization is a state-of-the-art strategy to overcome regioselectivity challenges. This approach involves installing a directing group, typically on the indole nitrogen, that coordinates to a transition metal catalyst and positions it in proximity to the target C-H bond for activation and subsequent functionalization. While C-2 and C-4 functionalization of indoles using directing groups are well-documented, achieving C-6 selectivity remains an active area of research. nih.govchim.itacs.org For example, the use of a removable N–P(O)tBu₂ directing group has been shown to facilitate the C-6 arylation of indoles, a strategy that could potentially be adapted for fluorination. nih.gov Future developments in this area may provide a direct route to 6-fluoroindoles via iron-catalyzed or palladium-catalyzed C-H fluorination. nih.gov

Strategic Derivatization and Functionalization of the Core Scaffold

Once the 6-fluoro-3-(piperidin-3-yl)-1H-indole core is assembled, its properties can be further modulated through derivatization at the remaining reactive sites, namely the indole nitrogen (N1) and the piperidine nitrogen.

Modifications at the Indole Nitrogen (N1)

The N-H proton of the indole ring is weakly acidic and can be readily removed by a base, allowing for subsequent functionalization with various electrophiles. This N1 position is a common site for modification to explore structure-activity relationships.

Standard N-alkylation can be achieved by treating the indole with a base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.govresearchgate.net This reaction provides a straightforward method to install small alkyl or benzyl groups. More advanced and chemoselective N-alkylation methods, such as those performed in aqueous microdroplets, have also been developed. nih.gov

Beyond simple alkylation, the indole nitrogen can be acylated with acyl chlorides or sulfonylated with sulfonyl chlorides under basic conditions to form the corresponding amides and sulfonamides, respectively. These modifications can significantly alter the electronic properties and hydrogen-bonding capabilities of the indole scaffold.

| Reaction Type | Reagent | Base/Solvent | N1-Substituent |

| N-Alkylation | Methyl Iodide (CH₃I) | NaH / DMF | Methyl (-CH₃) |

| N-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃ / Acetonitrile | Benzyl (-CH₂Ph) |

| N-Acylation | Acetyl Chloride (AcCl) | Pyridine | Acetyl (-C(O)CH₃) |

| N-Sulfonylation | Tosyl Chloride (TsCl) | NaH / DMF | Tosyl (-SO₂C₆H₄CH₃) |

| N-Alkylation | Propargyl Bromide | NaH / DMF | Propargyl (-CH₂C≡CH) |

Substitutions and Alkylations at the Piperidine Nitrogen

The secondary amine of the piperidine ring in this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

N-Alkylation: The nitrogen atom of the piperidine moiety can be readily alkylated using various alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the secondary amine, generating a more nucleophilic species. Common bases include potassium carbonate or triethylamine.

| Reagent | Conditions | Product |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-6-fluoro-3-(piperidin-3-yl)-1H-indole |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-6-fluoro-3-(piperidin-3-yl)-1H-indole |

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction introduces an amide functionality, which can alter the compound's polarity and hydrogen bonding capabilities.

| Reagent | Conditions | Product |

| Acyl Chloride (RCOCl) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acyl-6-fluoro-3-(piperidin-3-yl)-1H-indole |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | N-Acyl-6-fluoro-3-(piperidin-3-yl)-1H-indole |

N-Arylation: The introduction of an aryl group at the piperidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comresearchgate.net This reaction typically employs a palladium or copper catalyst with a suitable ligand and a base.

| Reagent | Conditions | Product |

| Aryl Halide (Ar-X) | Palladium or Copper Catalyst, Ligand, Base | N-Aryl-6-fluoro-3-(piperidin-3-yl)-1H-indole |

Peripheral Modifications on the Indole Ring System

The indole ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electron-donating nature of the pyrrole nitrogen and influenced by the existing substituents. The fluorine atom at the 6-position is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director.

Electrophilic Halogenation: Introduction of additional halogen atoms onto the indole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS). The regioselectivity will be influenced by the electronic and steric factors of the entire molecule.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups, respectively, onto the indole nucleus. The reaction conditions, particularly the choice of acid catalyst and temperature, are critical to control the extent of substitution and avoid side reactions.

Functional Group Introductions on the Piperidine Ring

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring can also be functionalized, although this is often more challenging.

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. nih.govnih.gov For piperidine systems, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been used to introduce new functional groups at various positions on the ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen.

Ring-Opening and Rearrangement: Under specific conditions, the piperidine ring can undergo ring-opening reactions. researchgate.net For instance, treatment with certain reagents can lead to cleavage of a C-N bond, providing access to acyclic amino-alcohols or other functionalized structures.

Chemical Reactivity Profiling and Advanced Transformation Reactions

The chemical reactivity of this compound is a composite of the reactivities of its constituent 6-fluoroindole and 3-substituted piperidine moieties.

Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of 6-fluoroindole with toluene (B28343) dioxygenase has been shown to produce 6-fluoroindoxyl. nih.gov

Reduction: The indole ring can be reduced under certain conditions, for example, by catalytic hydrogenation, to yield the corresponding indoline (B122111) derivative. The piperidine ring is generally stable to further reduction under standard conditions.

Ring-Opening of Epoxides: The indole nitrogen, being nucleophilic, can participate in ring-opening reactions of epoxides. This reaction is often catalyzed by Lewis acids and results in the formation of β-hydroxyethylated indole derivatives. organic-chemistry.org

Advanced Cyclization Reactions: The bifunctional nature of this compound, possessing both a nucleophilic indole nitrogen and a modifiable piperidine nitrogen, makes it a potential substrate for the synthesis of more complex, polycyclic structures through intramolecular cyclization reactions.

Preclinical Pharmacological Investigations and Molecular Target Elucidation of 6 Fluoro 3 Piperidin 3 Yl 1h Indole and Its Analogues

Comprehensive Analysis of Serotonin (B10506) Receptor Affinities and Ligand Profiles

The serotonin system, with its diverse array of receptor subtypes, is a critical modulator of numerous physiological and psychological processes. nih.gov Consequently, ligands that selectively or non-selectively target these receptors are of significant interest. The 3-(piperidin-3-yl)-1H-indole framework has proven to be a versatile template for developing ligands with varying affinities for multiple 5-HT receptor subtypes.

The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. mdpi.com Research into multi-target ligands has explored the incorporation of the 3-(piperidin-3-yl)-1H-indole scaffold. For instance, in the development of dual 5-HT1A receptor/serotonin transporter (SERT) ligands, the 5-fluoro-3-indolyl moiety has been identified as a crucial component for SERT affinity, while the arylpiperazine part of the molecule is often tailored for 5-HT1A interaction. nih.gov

Structure-activity relationship (SAR) studies on related series have shown that modifications to the indole (B1671886) ring can significantly impact 5-HT1A affinity. For example, in a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, substituting the indole C-5 position with a fluorine atom resulted in a compound with a Ki of 128 nM for the 5-HT1A receptor. nih.gov While not the 6-fluoro isomer, this highlights the sensitivity of 5-HT1A receptor binding to the placement of halogen substituents on the indole core.

| Compound | Modification | 5-HT1A Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Analogue 1 | 5-Fluoro substitution on a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione core | 128 | nih.gov |

| Vilazodone Analogue | 5-Cyano substitution on a 3-(4-piperidyl)-1H-indole scaffold | Data not quantified | nih.gov |

Blockade of the 5-HT2A receptor is a primary mechanism of action for many atypical antipsychotic drugs. nih.govnih.gov The 3-(piperidinyl)-1H-indole scaffold is a core component of sertindole (B1681639), an antipsychotic with high affinity for 5-HT2A, D2, and α1-adrenergic receptors. ebi.ac.uk SAR studies on sertindole analogues have demonstrated that substitutions on the indole ring can modulate affinity and selectivity. For example, replacing the 5-chloro substituent of sertindole with various 5-heteroaryl groups while maintaining the 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole core generally preserved high affinity for the 5-HT2A receptor, with Ki values often remaining in the low nanomolar range. ebi.ac.uk

Functional assays are critical for characterizing the nature of the ligand-receptor interaction. Many indole-based compounds have been profiled as 5-HT2A antagonists or inverse agonists. nih.govresearchgate.net The positioning of substituents on the indole ring influences not only binding affinity but also functional activity. For instance, in a series of indazole-based ligands, introducing a fluorine atom to an associated phenyl ring had a beneficial effect on 5-HT2A receptor affinity. nih.gov This suggests that fluorination of the core scaffold, such as in 6-fluoro-3-(piperidin-3-yl)-1H-indole, is a viable strategy for modulating 5-HT2A receptor interactions.

| Compound | Modification | 5-HT2A Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Sertindole | 5-Chloro-1-(4-fluorophenyl)-3-(1-(2-hydroxyethyl)piperidin-4-yl)-1H-indole | 0.36 | ebi.ac.uk |

| Analogue 15c | 5-(1-methyl-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole derivative | >1500 | ebi.ac.uk |

The 5-HT6 receptor is almost exclusively expressed in the central nervous system and is a target for cognitive enhancement in neurodegenerative disorders. nih.govnih.gov The indole scaffold is a classic pharmacophore for 5-HT6 ligands, with SAR studies revealing that incorporating the tryptamine (B22526) side chain into a constrained piperidinyl or tetrahydropyridinyl moiety is a successful strategy for developing selective 5-HT6 antagonists. nih.govnih.gov

Specifically, the 3-(piperidin-3-yl)-1H-indole structure is a key component in many potent 5-HT6 ligands. nih.gov Research has shown that N1-sulfonylation of the indole ring significantly enhances affinity. For example, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline was identified as a potent and selective 5-HT6 receptor antagonist. nih.gov Further studies on N1-arylsulfonyl-3-(piperidin-3-yl)-1H-indole derivatives have explored the impact of substitution at the C-5 position of the indole. A 5-fluoro substituent was shown to be well-tolerated, with the resulting compound displaying high affinity for the 5-HT6 receptor (Ki = 58 nM). mdpi.com This suggests that a fluoro group at the adjacent C-6 position would also likely result in a high-affinity ligand, although its specific impact would depend on interactions within the receptor's binding pocket.

| Compound | Modification | 5-HT6 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 25 | N1-isoquinolinylsulfonyl, 5-methoxy, 3-(1,2,3,6-tetrahydropyridin-4-yl) | 1.5 | nih.gov |

| Compound 4d | N1-(naphthalen-1-yl)sulfonyl, 5-fluoro, 3-(1-(2-methoxy-phenyl)piperazin-1-yl)methyl | 58 | mdpi.com |

| Compound 4l | N1-(naphthalen-1-yl)sulfonyl, 5-methoxy, 3-(1-(2-methoxy-phenyl)piperazin-1-yl)methyl | 160 | mdpi.com |

The 5-HT7 receptor is implicated in the regulation of circadian rhythms, learning, and mood. nih.gov The indole motif is a recurring feature in ligands developed for this receptor. nih.gov Studies have shown that fusing an indoleaminotriazine core with an alkyl aryl moiety can yield compounds with high affinity and selectivity for the 5-HT7 receptor, with some analogues exhibiting Ki values as low as 8 nM. nih.gov

The exploration of N-arylindoles has also led to the discovery of potent 5-HT7 antagonists. Modifying the aryl moiety provided a range of derivatives with nanomolar affinity. researchgate.net In the context of multi-target ligands, it has been observed that the 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole moiety is crucial for maintaining binding activity to the 5-HT7 receptor, as its replacement with a bioisosteric 7-azaindole (B17877) led to a significant loss of affinity. nih.gov This underscores the importance of the specific indole scaffold present in this compound for potential 5-HT7 receptor interactions.

| Compound | Scaffold | 5-HT7 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 5c | Indoleaminotriazine | 8 | nih.gov |

| Compound 3p | 1-(Naphthyl)indole | 4.5 | researchgate.net |

Inhibition of the serotonin transporter is the mechanism behind the most widely prescribed class of antidepressants. nih.gov The 3-(piperidin-3-yl)-1H-indole scaffold has been incorporated into molecules designed as dual 5-HT1A/SERT ligands. nih.gov In these constructs, the 5-fluoro-3-indolyl moiety is often a key element for achieving high SERT affinity. nih.gov

In one series, a compound featuring a 5-methoxy substitution on the indole ring of a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative displayed a SERT binding affinity (Ki) of 9.2 nM. nih.govresearchgate.net This demonstrates that the substituted indole core is highly effective for SERT binding. While direct data for the 6-fluoro isomer is not available, the potent activity of the 5-fluoro and 5-methoxy analogues suggests that the this compound core is a promising scaffold for SERT modulation. nih.govnih.gov

| Compound | Modification | SERT Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Compound 11 | 5-Methoxy substitution on a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione core | 9.2 | nih.govresearchgate.net |

| Compound 7n | Indolylpropylpiperazine derivative | 85.3 | nih.gov |

Evaluation of Dopamine (B1211576) Receptor Binding Potentials

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. nih.gov Given the structural similarities between serotonin and dopamine receptor ligands, cross-reactivity is common. The 3-(piperidinyl)-1H-indole structure is the foundation of the atypical antipsychotic sertindole, which exhibits high affinity for D2 receptors (Ki = 0.81 nM). ebi.ac.uk

SAR studies of sertindole analogues have shown that the affinity for dopamine receptors is sensitive to substitution. While many modifications at the C-5 position of the indole ring led to a significant decrease in D2 affinity, some compounds retained nanomolar potency. ebi.ac.uk In other, different series of indole derivatives, compounds have been identified with D2 receptor affinities in the nanomolar range. For example, an indolylpropylpiperazine derivative (compound 7n) showed a D2 affinity (Ki) of 307 nM. nih.gov Another series based on 3-(1H-indol-3-yl)pyrrolidine-2,5-diones yielded a compound with a D2 affinity (Ki) of 13.0 nM. nih.gov These findings indicate that the this compound scaffold possesses the potential for significant interaction with dopamine receptors, a characteristic that must be carefully evaluated in the development of new CNS-active agents.

| Compound | Scaffold/Modification | D2 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Sertindole | 5-Chloro-1-(4-fluorophenyl)-3-(1-(2-hydroxyethyl)piperidin-4-yl)-1H-indole | 0.81 | ebi.ac.uk |

| Compound 8 | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative with OCH3 substituent | 13.0 | nih.gov |

| Compound 7n | Indolylpropylpiperazine derivative | 307 | nih.gov |

D1, D2, D3, and D4 Receptor Affinity Assessments

No published studies were identified that specifically assess the binding affinity of this compound for dopamine D1, D2, D3, or D4 receptors. Research on related scaffolds, such as certain benzisoxazole- and benzisothiazole-3-carboxamides, has shown affinity for dopamine D2 receptors, but this data is not directly applicable to the indole-based compound . researchgate.net

Histamine (B1213489) H1 Receptor Antagonism

There is no available data characterizing the potential histamine H1 receptor antagonist activity of this compound. While the broader class of piperidine (B6355638) derivatives has been investigated for antihistamine properties, specific findings for this fluorinated indole compound are absent from the scientific literature. nih.govdrugbank.com

Alpha1 Adrenoceptor Binding Characterization

Information regarding the alpha1 adrenoceptor binding profile of this compound is not available in published research. Studies on alpha1 adrenoceptor antagonists have focused on other chemical series, and data for this specific compound has not been reported. nih.gov

Anti-Infective Research Applications

No dedicated studies on the anti-infective properties of this compound were found. Research into related indole and piperidine derivatives has shown that these chemical motifs can be associated with various anti-infective activities. nih.gov

Specific studies evaluating the antibacterial efficacy of this compound against any bacterial strains have not been published. Research on analogous structures, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, has identified some compounds with antibacterial activity, but these are structurally distinct from the requested molecule. researchgate.net

There are no published evaluations of the antifungal activity of this compound. While various indole derivatives have been investigated for potential fungicidal properties against plant pathogenic fungi, this specific compound has not been included in such studies. nih.govmdpi.com

No research detailing the antiplasmodial activity of this compound against Plasmodium species could be identified. Investigations have been conducted on the broader 3-piperidin-4-yl-1H-indole scaffold, which lacks the 6-fluoro substitution and has a different piperidine isomer, revealing potential as a novel antimalarial chemotype. cabidigitallibrary.org Additionally, other fluorinated compounds, such as 6-fluoro-3-benzylmenadiones, have been studied for antiplasmodial effects, but these belong to a different chemical class. mdpi.com

Antiviral Activity Assessments

While direct antiviral studies on this compound are not extensively documented in publicly available literature, the broader class of fluorinated indole derivatives has demonstrated significant promise in antiviral research. For instance, certain fluorinated indoles have been shown to exhibit potent antiviral activity against HIV-1, with some analogues displaying efficacy in the nanomolar range. The mechanism of action for these related compounds often involves the inhibition of key viral enzymes essential for replication. For example, some indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Furthermore, research into indole-containing compounds has identified inhibitors of the Flavivirus NS2B-NS3 protease, a crucial enzyme for the replication of viruses like Zika and Dengue. Structure-activity relationship (SAR) studies on these inhibitors have highlighted the importance of specific substitutions on the indole ring for potent enzymatic inhibition. Although specific data for this compound is pending, the established antiviral potential of the fluorinated indole scaffold warrants its investigation against a panel of viruses.

Advanced Anticancer Research Paradigms

The anticancer potential of indole and piperidine derivatives is a well-established area of medicinal chemistry. Fluorination has been a key strategy in enhancing the anticancer activity of various heterocyclic compounds.

Cellular Proliferation Inhibition Mechanisms

Analogues of this compound have been investigated for their antiproliferative effects. For example, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives demonstrated significant antiproliferative activity against various human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The antiproliferative effects were evaluated using the MTT assay, which measures cell viability. SAR studies of these analogues revealed that substitutions at the N-terminal of the piperidine ring play a crucial role in their anticancer activity. researchgate.net

Another related class of compounds, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has been shown to reduce the growth of several hematological cancer cell lines. nih.gov The proposed mechanisms often involve the inhibition of critical cellular pathways, such as the JAK/STAT signaling pathway, which is essential for the proliferation and survival of cancer cells. nih.gov

| Compound/Analogue Class | Cell Line(s) | Key Findings |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity observed. researchgate.net |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Reduced cell growth; potential inhibition of JAK/STAT pathway. nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis is a hallmark of many effective anticancer agents. Research on piperidine-containing compounds suggests their potential to trigger programmed cell death in cancer cells. For instance, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones indicated an upregulation of the mRNA expression of apoptosis-promoting genes, such as p53 and Bax. nih.gov The activation of Bax can lead to the permeabilization of the mitochondrial membrane and the release of cytochrome c, which in turn activates caspases and executes the apoptotic cascade. nih.gov

While direct evidence for this compound is not yet available, the pro-apoptotic activity of structurally similar compounds suggests a promising avenue for future anticancer research.

Investigation of Other Therapeutic Modalities

The versatile scaffold of this compound suggests its potential application in other therapeutic areas beyond virology and oncology.

Anti-inflammatory Efficacy Studies

The indole nucleus is a core component of several anti-inflammatory drugs. Novel indole derivatives continue to be explored for their anti-inflammatory properties. For instance, certain N-methylsulfonyl-indole derivatives have shown significant in vitro anti-inflammatory activity. nih.gov The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Furthermore, the anti-inflammatory effects of some fluorinated compounds have been linked to the modulation of oxidative stress and inflammatory responses. Studies on 6-fluorobenzothiazole substituted 1,2,4-triazole (B32235) analogues have demonstrated significant anti-inflammatory activity in vivo, with some compounds surpassing the efficacy of the standard drug, diclofenac (B195802) sodium. ekb.eg These findings suggest that this compound could possess valuable anti-inflammatory properties.

Antidiabetic Research Approaches

The piperidine moiety is present in some compounds investigated for their antidiabetic effects. nih.gov For example, certain piperidine derivatives have been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption. nih.gov Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Additionally, indole derivatives have been a subject of interest in antidiabetic research. nih.gov While specific studies on this compound in diabetic models are lacking, the pharmacological precedent set by its constituent moieties suggests that this compound could be a candidate for future antidiabetic research.

Structure Activity Relationship Sar and Pharmacophore Mapping for 6 Fluoro 3 Piperidin 3 Yl 1h Indole

Correlative Analysis of Fluorine Position on Biological Activity

Research on 2-phenyl-3-piperidylindoles as serotonin (B10506) 5-HT2A receptor antagonists revealed that metabolic oxidation at the 6-position of the indole (B1671886) ring was a primary route of degradation for non-fluorinated analogs. nih.gov The introduction of a fluorine atom at this specific position serves to block this metabolic pathway. This substitution led to the development of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a potent antagonist with significantly improved oral bioavailability (80%) and a longer half-life (12 hours) in rats. nih.gov This finding highlights that the 6-fluoro substitution imparts enhanced pharmacokinetic properties, which are critical for a compound's biological efficacy.

The electronic properties conferred by the fluorine atom also modulate the acidity of the indole N-H proton and the electron density of the aromatic system, which can influence receptor-ligand interactions. Studies on other indole-based scaffolds, such as CFTR potentiators, have also identified the 6-fluoro substitution as being beneficial for biological activity.

| Compound/Analog | Key Finding | Implication for Biological Activity |

| Analog without Indole Fluorination | Subject to metabolic oxidation at the C6-position of the indole ring. nih.gov | Lower in vivo stability and potentially reduced bioavailability and duration of action. |

| 6-Fluoro Analog | C6-position is blocked from metabolic oxidation. nih.gov | Enhanced metabolic stability, leading to improved bioavailability (80% in rats) and a longer half-life. nih.gov |

Conformational Impact of Piperidine (B6355638) Ring Substituents

This equatorial preference places the indole moiety in a specific spatial orientation relative to the piperidine's basic nitrogen atom. The distance and vector between the aromatic indole system and the ionizable nitrogen are often critical for receptor binding.

Furthermore, the conformational behavior of the piperidine ring can be influenced by various factors:

N-Protonation: At physiological pH, the piperidine nitrogen is protonated. The resulting ammonium (B1175870) cation can engage in charge-dipole interactions that may subtly influence the ring's conformational equilibrium.

Solvation: The polarity of the surrounding solvent environment can impact conformational preferences, particularly in fluorinated piperidines where electrostatic and hyperconjugative forces are at play.

Receptor Binding: Upon binding to a target protein, the piperidine ring may be constrained into a specific conformation that is complementary to the binding pocket, which may not necessarily be its lowest energy state in solution.

Computational and experimental studies on substituted piperidines indicate that the interplay of steric repulsion, electrostatic interactions, and hyperconjugation dictates the preferred orientation of substituents.

| Conformation Feature | Description | Primary Influencing Factor |

| Piperidine Ring Pucker | Adopts a stable chair conformation. | Minimization of torsional and angle strain. |

| Indole Substituent Orientation | The 6-fluoro-1H-indol-3-yl group preferentially occupies the equatorial position. | Minimization of 1,3-diaxial steric hindrance. |

| N-H / N-Lone Pair Orientation | The orientation of the proton or lone pair on the piperidine nitrogen can influence interactions. | Protonation state (pH-dependent) and receptor environment. |

Stereochemical Determinants of Target Selectivity and Potency

The connection of the indole ring at the C3-position of the piperidine ring creates a chiral center. Consequently, 6-Fluoro-3-(piperidin-3-yl)-1H-indole exists as a pair of enantiomers: (R)-6-Fluoro-3-(piperidin-3-yl)-1H-indole and (S)-6-Fluoro-3-(piperidin-3-yl)-1H-indole. The three-dimensional arrangement of atoms in these enantiomers is non-superimposable.

Biological targets such as receptors and enzymes are themselves chiral, composed of L-amino acids. This inherent chirality of the target leads to stereoselective interactions with ligands. One enantiomer (the eutomer) typically exhibits significantly higher affinity and/or potency than the other (the distomer). This difference in activity arises because the eutomer can achieve a more optimal three-point binding interaction with the receptor, while the distomer cannot.

Studies on closely related analogs, such as 5-fluoro-3-(piperidin-3-yl)-1H-indole, have established methods for the synthesis of the pure (R) and (S) enantiomers. nih.gov Testing of individual enantiomers of bioactive molecules consistently reveals that biological activity is concentrated in one of the two isomers. mdpi.com For example, differences in binding affinity between enantiomers can be several orders of magnitude. Therefore, determining the absolute configuration of the more active enantiomer is a critical step in understanding the SAR and identifying the precise orientation required for optimal receptor engagement.

| Stereochemical Aspect | Significance in Biological Activity |

| Chiral Center | The C3 position of the piperidine ring. |

| Enantiomers | The compound exists as (R) and (S) forms. |

| Eutomer | The enantiomer with higher biological potency. Its specific 3D structure is complementary to the receptor binding site. |

| Distomer | The enantiomer with lower biological potency. Its mirror-image structure results in a suboptimal fit with the chiral receptor. |

| Eudismic Ratio | The ratio of the potencies of the eutomer to the distomer, which can be very high, indicating strong stereoselectivity. |

Identification of Critical Pharmacophoric Elements for Receptor Binding and Functional Response

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. For this compound, the key pharmacophoric elements can be defined based on its structure and by analogy to other indole-based ligands that interact with G-protein coupled receptors and other targets. researchgate.netresearchgate.net

The essential features for receptor binding and functional response include:

Aromatic Ring (R): The indole ring system serves as a crucial hydrophobic and aromatic feature, likely participating in π-π stacking or hydrophobic interactions within the receptor binding pocket.

Hydrogen Bond Donor (D): The N-H group of the indole is a critical hydrogen bond donor, forming a key interaction with an acceptor group (e.g., a carbonyl oxygen) on the target protein.

Positive Ionizable (P): The nitrogen atom of the piperidine ring is basic and will be protonated at physiological pH. This positively charged center is essential for forming strong ionic or charge-assisted hydrogen bonds with acidic residues (e.g., aspartic acid) in the receptor.

Electron-Withdrawing/Polar Feature: The fluorine atom at the 6-position acts as a weak hydrogen bond acceptor and strongly influences the electronic character of the indole ring. This modification can enhance binding affinity through specific polar contacts or by modulating the properties of the adjacent aromatic system.

The precise spatial arrangement of these five pharmacophoric features is paramount for high-affinity binding and the elicitation of a functional response.

| Pharmacophoric Feature | Structural Element | Putative Role in Receptor Interaction |

| Aromatic Ring | Indole Core | Hydrophobic & π-π stacking interactions. |

| Hydrogen Bond Donor | Indole N-H | Forms a directed hydrogen bond with an acceptor on the receptor. |

| Positive Ionizable Center | Piperidine Nitrogen (protonated) | Ionic bond or charge-assisted hydrogen bond with an acidic residue. |

| Hydrophobic Feature | Piperidine Ring | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Polar/Modulatory Feature | 6-Fluoro Substituent | Weak H-bond acceptor; modulates ring electronics; blocks metabolism. |

Mechanistic Elucidation at the Cellular and Molecular Levels

Ligand-Receptor Binding Dynamics and Signal Transduction Pathways

Specific binding affinities and signal transduction pathways for 6-Fluoro-3-(piperidin-3-yl)-1H-indole have not been extensively documented. However, based on the pharmacology of structurally analogous compounds, it is hypothesized that this molecule may interact with various receptor systems, particularly serotonin (B10506) (5-HT) receptors. For instance, structurally similar compounds, such as certain fluorinated phenyl-piperidyl-indoles, have demonstrated high affinity for the 5-HT2A receptor.

Future research would likely involve radioligand binding assays to determine the binding affinity (Ki) of this compound for a panel of receptors. Subsequent functional assays, such as calcium flux or cyclic adenosine (B11128) monophosphate (cAMP) assays, would elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors and clarify the downstream signal transduction pathways it modulates.

Table 1: Hypothetical Receptor Binding Profile for this compound (Note: This table is illustrative and based on the activity of similar compounds; specific data for this compound is not currently available.)

| Receptor Target | Potential Binding Affinity (Ki) | Predicted Functional Activity |

|---|---|---|

| 5-HT2A | Low nM | Antagonist |

| Dopamine (B1211576) D2 | Moderate to High nM | To be determined |

| Adrenergic α1 | High nM | To be determined |

Enzymatic Inhibition Kinetics and Molecular Targets (e.g., Bacterial DNA Gyrase)

The indole (B1671886) scaffold is a known pharmacophore in the design of various enzyme inhibitors. A significant area of investigation for indole derivatives has been their potential as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. While many indole-containing compounds have been explored for this activity, specific enzymatic inhibition kinetics for this compound against bacterial DNA gyrase have not been reported.

Should this compound be investigated as an antibacterial agent, studies would involve in vitro assays to determine its inhibitory concentration (IC50) against purified DNA gyrase from various bacterial strains. Further kinetic studies would be necessary to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Potential Enzymatic Inhibition Targets for Indole Derivatives (Note: This table represents potential targets for the indole class of compounds; specific activity for this compound has not been established.)

| Enzyme Target | Potential Role of Inhibition | Key Kinetic Parameters to Determine |

|---|---|---|

| Bacterial DNA Gyrase | Antibacterial Activity | IC50, Ki |

| Monoamine Oxidase (MAO) | Antidepressant/Neuroprotective Activity | IC50 |

| Cyclooxygenase (COX) | Anti-inflammatory Activity | IC50 |

Modulation of Intracellular Signaling Cascades

The modulation of intracellular signaling cascades by a ligand is a direct consequence of its interaction with a receptor or enzyme. For this compound, the specific pathways it affects are yet to be determined. If it were to act as an antagonist at the 5-HT2A receptor, for example, it would be expected to inhibit the Gq/11 protein-coupled signaling pathway, leading to a downstream reduction in the production of inositol (B14025) phosphates and diacylglycerol.

Experimental approaches to delineate these effects would include Western blot analysis to measure changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt) and reporter gene assays to assess the activity of transcription factors downstream of the receptor activation.

Protein-Ligand Interaction Profiling

A comprehensive understanding of the molecular interactions between this compound and its protein targets would require advanced analytical techniques. Computational molecular docking studies could predict the binding mode and identify key amino acid residues involved in the interaction. These in silico predictions would then ideally be validated by experimental methods such as X-ray crystallography or cryo-electron microscopy to provide a high-resolution structure of the ligand-protein complex.

Furthermore, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could provide detailed kinetic and thermodynamic data on the binding interaction, including association and dissociation rates (kon and koff) and the enthalpic and entropic contributions to the binding energy. To date, such detailed protein-ligand interaction profiles for this compound are not available in the scientific literature.

Computational Chemistry and in Silico Drug Design Methodologies

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 6-Fluoro-3-(piperidin-3-yl)-1H-indole, might interact with a protein target.

Receptor-ligand docking simulations are employed to predict the binding affinity of a ligand to a specific receptor. For this compound, this could involve docking the molecule into the binding sites of various G-protein coupled receptors (GPCRs) or ion channels, which are common targets for indole-based compounds. The predicted binding affinity, often expressed as a docking score or estimated binding energy, helps in prioritizing compounds for further experimental testing. For instance, docking studies on similar indole (B1671886) derivatives have been used to predict their affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher affinity.

Table 1: Illustrative Receptor-Ligand Docking Data for this compound

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Serotonin 5-HT1A Receptor | -8.5 | Asp116, Tyr390, Phe361 |

| Dopamine D2 Receptor | -7.9 | Asp114, Ser193, Phe389 |

Note: The data in this table is illustrative and based on typical results from molecular docking simulations.

In addition to receptors, enzymes are crucial drug targets. Molecular docking can be used to predict how this compound might bind to the active site of an enzyme, potentially acting as an inhibitor. This is particularly relevant for diseases where enzymatic activity is dysregulated, such as in cancer or inflammatory disorders. For example, indole derivatives have been investigated as inhibitors of enzymes like kinases and proteases. nih.govnih.gov Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding and inhibitory activity of the compound. nih.govfrontiersin.org

Table 2: Illustrative Enzyme Active Site Docking Data for this compound

| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.1 | Competitive |

| Monoamine Oxidase B (MAO-B) | -8.3 | Competitive |

Note: The data in this table is illustrative and based on typical results from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. For this compound, MD simulations can be used to assess the stability of its binding pose within a receptor's active site, providing insights into the flexibility of both the ligand and the protein. nih.gov These simulations can also help to identify key residues that are crucial for maintaining the binding interaction.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reactivity and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. For this compound, DFT calculations can provide information on its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is valuable for understanding the molecule's reactivity, metabolic stability, and potential for forming specific interactions with its biological target.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com

Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to identify others with similar properties. If other fluorinated indole-piperidine compounds are known to be active against a specific target, their pharmacophoric features can be used to screen for new molecules like this compound. nih.gov

Structure-Based Virtual Screening: This method relies on the 3D structure of the biological target. Large compound libraries can be docked into the target's binding site, and the best-scoring compounds are selected for further investigation. amanote.com this compound could be identified through such a screening process.

In Silico Drug-Likeness Profiling for Compound Optimization

In silico drug-likeness profiling involves the use of computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. For this compound, these predictions are crucial for its optimization as a drug candidate. researchgate.net Models based on rules like Lipinski's Rule of Five can provide an initial assessment of a compound's potential for oral bioavailability. researchgate.net More sophisticated models can predict properties such as blood-brain barrier permeability, plasma protein binding, and potential for causing adverse effects. jddtonline.infojddtonline.info

Table 3: Illustrative In Silico Drug-Likeness Profile for this compound

| Property | Predicted Value | Compliance with Rule of Five |

|---|---|---|

| Molecular Weight | 232.29 g/mol | Yes (<500) |

| LogP | 2.8 | Yes (<5) |

| Hydrogen Bond Donors | 2 | Yes (<5) |

| Hydrogen Bond Acceptors | 2 | Yes (<10) |

Note: The data in this table is illustrative and based on computational predictions.

Advanced Experimental Research Models and Analytical Validation

In Vitro Radioligand Binding Assays for Receptor Affinity

There is no publicly available data from in vitro radioligand binding assays that would define the receptor affinity profile of 6-Fluoro-3-(piperidin-3-yl)-1H-indole. Such studies are crucial for identifying the molecular targets of a compound and predicting its potential pharmacological effects. The process typically involves using a radiolabeled ligand with known high affinity for a specific receptor and measuring the displacement of this radioligand by the test compound. This allows for the determination of the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Without these studies, the receptor binding profile of this compound remains uncharacterized.

Cell-Based Functional Bioassays

Comprehensive cell-based functional bioassays are essential for understanding the physiological response elicited by a compound at the cellular level. For this compound, there is a notable absence of published research in this area.

Cellular Proliferation and Viability Assays

No studies have been published detailing the effects of this compound on cellular proliferation or viability. These assays, such as the MTT or MTS assays, are fundamental in assessing the cytotoxic or cytostatic potential of a compound. The lack of such data means that the impact of this compound on cell growth and survival is unknown.

Apoptosis Pathway Activation Assays

There is no available information from apoptosis pathway activation assays for this compound. These assays, which can include methods like Annexin V staining, caspase activity assays, or TUNEL staining, are used to determine if a compound induces programmed cell death. The absence of this research leaves the pro- or anti-apoptotic potential of the compound unevaluated.

Receptor-Mediated Signaling Pathway Assays

Information regarding the effect of this compound on receptor-mediated signaling pathways is not available in the scientific literature. These assays are critical for elucidating the mechanism of action of a compound downstream of receptor binding. Techniques such as reporter gene assays, second messenger assays (e.g., cAMP or calcium flux assays), or Western blotting for key signaling proteins would be necessary to characterize these effects.

Biochemical and Enzymatic Activity Assays

There are no published findings from biochemical or enzymatic activity assays for this compound. These in vitro assays are designed to measure the direct inhibitory or activating effect of a compound on purified enzymes or other proteins. Without this data, it is not possible to determine if this compound has any specific enzymatic targets.

Preclinical In Vivo Pharmacological Models (Animal Studies)

Behavioral and Neurochemical Models for Central Nervous System Research

The indole (B1671886) and piperidine (B6355638) moieties are classic pharmacophores in neuropharmacology, frequently associated with interactions at monoamine transporters and receptors. nih.gov Analogs of this compound have been investigated for their effects on the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and various serotonin (5-HT) receptors. nih.govmdpi.com

Neurochemical Assays: Initial characterization would involve in vitro radioligand binding assays to determine the compound's affinity for a panel of CNS targets. For instance, studies on substituted piperidines measure their potency in competing for the binding of specific radioligands like [³H]citalopram for SERT and [³H]WIN 35,428 for DAT. nih.gov Such assays generate critical data on binding affinity (Ki) and potency (IC₅₀), as shown for representative CNS targets in the table below.

| Target | Radioligand | Assay Type | Key Measurement | Representative Analog Finding (IC₅₀) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Binding Assay | IC₅₀ | 11.3 nM for a cis-3,6-disubstituted piperidine analog nih.gov |

| Serotonin Transporter (SERT) | [³H]Citalopram | Binding Assay | IC₅₀ | >1000 nM for the same DAT-selective analog nih.gov |

| 5-HT₁ₐ Receptor | [³H]8-OH-DPAT | Binding Assay | Ki | 0.25 nM for a pyrido[1,2-c]pyrimidine (B1258497) with a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety mdpi.com |

| 5-HT₁ₒ Receptor | [³H]GR125743 | Binding Assay | Ki | High affinity maintained in fluorinated 3-(3-(piperidin-1-yl)propyl)indoles acs.org |

Behavioral Models: Based on in vitro binding profiles, relevant in vivo behavioral models in rodents would be employed. If the compound shows high affinity for SERT, it might be tested in models of depression and anxiety, such as the forced swim test or elevated plus maze. If it demonstrates DAT affinity, models for Parkinson's disease or ADHD, like locomotor activity monitoring, would be appropriate.

Efficacy Models for Infectious Diseases

While the primary focus for many indole-piperidine structures is CNS research, related scaffolds have been screened for antimicrobial properties. Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have been evaluated in vitro for their efficacy against a range of pathogenic bacteria and fungi. nih.gov The standard methods for such evaluations include:

Disc Diffusion Method: To qualitatively assess antimicrobial activity.

Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Evaluation of this compound would likely follow this established protocol against a panel of gram-positive bacteria (e.g., Bacillus subtilis), gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger). nih.gov

Tumor Growth Inhibition Models in Oncology Research

The piperidine ring is a structural component found in numerous compounds investigated for anti-cancer activity. nih.govnih.gov Research into related 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole derivatives has involved screening against various human cancer cell lines to assess their antiproliferative effects. researchgate.net

In Vitro Proliferation Assays: The standard initial screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures cell viability. researchgate.net The compound would be tested against a panel of cancer cell lines, such as:

HeLa: Cervical Cancer

HT-29: Colon Cancer

MCF-7: Breast Cancer

HepG-2: Liver Cancer

The results are typically reported as GI₅₀ (concentration causing 50% growth inhibition). Some benzodithiazine derivatives incorporating indole moieties have shown significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cell lines. mdpi.com

Inflammatory Response Models

Indole derivatives, as metabolites of tryptophan, can interact with the aryl hydrocarbon receptor (AhR), a key regulator of inflammation in the gut. nih.gov Specifically, indole-3-aldehyde has been shown to reduce pro-inflammatory cytokines in models of colitis. nih.gov To assess the anti-inflammatory potential of this compound, researchers would likely use:

In Vitro Models: Stimulation of macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of inflammatory markers like IL-6, IL-1β, and TNF-α in the cell culture supernatant would be measured after treatment with the compound. nih.gov

In Vivo Models: The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a standard for evaluating compounds for inflammatory bowel disease. Efficacy is assessed by monitoring disease activity index, colon length, and cytokine levels in colonic tissue. nih.gov

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a critical tool for discovering novel bioactive compounds from large chemical libraries. Indole and its derivatives are common scaffolds in these libraries due to their wide range of biological activities. genescells.ru An HTS campaign to identify compounds like this compound or to characterize its activity would typically involve miniaturized, automated assays in 96-well or 384-well plate formats.

For example, a fluorescence-based microplate assay was recently developed for the high-throughput screening of inhibitors of human sulfotransferase 1As (hSULT1As), enzymes involved in metabolism. researchgate.net Similarly, cell-based assays using scrapie-infected mouse neuroblastoma cells have been used to screen for inhibitors of prion propagation. cureffi.org Should this compound be part of a chemical library, it could be rapidly tested against hundreds of biological targets using such automated platforms.

Sophisticated Spectroscopic Characterization

Unambiguous structural confirmation and characterization of this compound are prerequisites for any biological study. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all essential.

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

¹⁹F NMR (Fluorine-19 NMR): Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. biophysics.org The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, providing a unique probe for molecular interactions and conformation. biophysics.orgrsc.org

While the specific spectral data for this compound is not available in the reviewed literature, data from a closely related structure, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one , provides an example of expected results. researchgate.net

| Nucleus | Key Chemical Shifts (δ) and Coupling Constants (J) for an Analog researchgate.net |

| ¹H NMR | δ 11.81 (s, 1H, Indole-NH), 8.97–8.82 (m, 2H, Ar-H), 7.89 (d, J= 7.9 Hz, 1H, Ar-H), 7.07 (t, J= 9.3 Hz, 1H, Ar-H) |

| ¹³C NMR | δ 159.25 (d, J = 236.4 Hz, C-F), 136.40 (d, J = 12.5 Hz, Ar-C), 109.07 (d, J = 23.4 Hz, Ar-C), 98.06 (d, J = 25.7 Hz, Ar-C) |

| ¹⁹F NMR | The chemical shift would be reported relative to a standard like CFCl₃. colorado.edu The coupling to nearby protons (H-F coupling) would provide additional structural information. |

The characteristic splitting patterns observed in the ¹³C spectrum due to C-F coupling are definitive for confirming the presence and position of the fluorine atom on the indole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

In the context of this compound and its derivatives, HRMS is critical for verifying the successful synthesis and for identifying any potential byproducts. For instance, in the characterization of a related compound, 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, HRMS (ESI) was used to confirm its molecular formula. researchgate.net The experimentally determined m/z value was compared to the calculated value, showing a high degree of correlation and thus confirming the elemental composition.

| Compound | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Molecular Formula | Reference |

| 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one | 294.1043 | 294.1046 | C₁₇H₁₂FN₃O | researchgate.net |

This level of precision is crucial for distinguishing between isomers and for ensuring the correct molecular entity is being studied. While specific HRMS data for this compound is not publicly available, the analysis of its derivatives demonstrates the power of this technique in the structural elucidation of fluorinated indole compounds.

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the purification and purity assessment of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method.

HPLC can be employed for both analytical and preparative purposes. Analytical HPLC is used to determine the purity of a sample and to quantify the amounts of different components. Preparative HPLC, on the other hand, is used to isolate and purify a specific compound from a mixture.

In the synthesis of chiral molecules like this compound, which has a stereocenter in the piperidine ring, chiral HPLC is essential for the separation of enantiomers. A study on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, including the closely related 5-fluoro-3-(piperidin-3-yl)-1H-indole, utilized semi-preparative HPLC for the separation of diastereomers. nih.gov This highlights the capability of HPLC to resolve stereoisomers, which is critical as different enantiomers can have distinct biological activities.

The following table outlines a representative semi-preparative HPLC method used for the separation of diastereomers of a related indole derivative:

| Parameter | Condition |

| Column | Not specified |

| Mobile Phase | Not specified |

| Elution | Not specified |

| Flow Rate | Not specified |

| Detection | Not specified |

| Application | Separation of diastereomers of indole derivatives |

| Reference | nih.gov |

While the specific conditions for this compound would need to be optimized, the successful application of this technique to its positional isomer underscores its importance in obtaining stereochemically pure compounds for further research.

X-ray Crystallography for Structural Elucidation and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its connectivity, bond lengths, bond angles, and stereochemistry.

For complex organic molecules, and particularly for chiral compounds, X-ray crystallography can be used to determine the absolute configuration of a specific enantiomer. While a crystal structure for this compound itself is not publicly available, crystallographic data for several related 6-fluoroindole (B127801) derivatives have been reported, demonstrating the feasibility of this analysis.

For example, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one has been determined, providing detailed information about the geometry of the 6-fluoroindole moiety. researchgate.net

Below is a summary of the crystallographic data for this related compound:

| Parameter | 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one |

| Molecular Formula | C₁₇H₁₂FN₃O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.7608(7) |

| b (Å) | 7.2802(4) |

| c (Å) | 24.4842(13) |

| V (ų) | 2631.1(2) |

| Z | 8 |

| Temperature (K) | 170 |

| Reference | researchgate.net |

Similarly, the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid has also been elucidated, further confirming the amenability of 6-fluoroindole derivatives to crystallographic analysis. nih.gov The determination of the crystal structure of this compound would provide invaluable information about its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical properties and for rational drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-3-(piperidin-3-yl)-1H-indole, and how can intermediates be characterized?

- Methodology : A two-step approach is often employed:

Friedel-Crafts alkylation : React 6-fluoroindole with a piperidin-3-yl derivative (e.g., 3-piperidone) under acidic conditions to form the indole-piperidine linkage .

Reductive amination : Use catalytic hydrogenation (e.g., PtO₂ at 2 bar H₂) to stabilize the piperidine ring .

- Characterization : Confirm intermediate structures via and NMR, mass spectrometry, and X-ray crystallography (e.g., SHELX refinement) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Crystallography Workflow :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 293 K).

Refinement : SHELXL for small-molecule refinement; Mercury CSD for visualization and void analysis .

Q. What biological assays are suitable for initial screening of this compound?

- In Vitro Assays :

- Antibacterial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Enzyme Inhibition : Tryptophan 2,3-dioxygenase (TDO) inhibition assays (IC₅₀ measurement via UV-Vis spectroscopy) .

Advanced Research Questions

Q. How does the substitution position of the piperidine ring (3-yl vs. 4-yl) affect biological activity?

- SAR Analysis :

- Receptor Binding : 3-yl substitution enhances selectivity for 5-HT₁A receptors compared to 4-yl analogues (e.g., 10-fold higher affinity in serotoninergic pathways) .

- Pharmacophore Modeling : Use molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., TDO or 5-HT₁A) .

- Experimental Validation : Synthesize both isomers and compare IC₅₀ values in enzyme inhibition assays .

Q. What computational methods resolve contradictions in reported activity data for indole-piperidine derivatives?

- Approach :

QSAR Modeling : Train models with descriptors like LogP, polar surface area, and puckering coordinates (Cremer-Pople parameters for piperidine ring conformation) .

Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., Cambridge Structural Database) to identify outliers .

- Case Study : Discrepancies in TDO inhibition (IC₅₀ = 51 nM vs. 0.62 µM) may arise from assay conditions (e.g., pH, cofactor availability) .

Q. How can ring puckering in the piperidine moiety influence molecular interactions?

- Analysis Tools :